3,3,5-Trimethyloxolan-2-one
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Overview
Description
3,3,5-Trimethyloxolan-2-one, also known as 3,5,5-trimethyldihydrofuran-2(3H)-one, is a chemical compound with the molecular formula C7H12O2. It is a cyclic ester, specifically a lactone, and is characterized by its three methyl groups attached to the oxolan ring. This compound is used in various chemical processes and has applications in different fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethyloxolan-2-one can be achieved through several methods. One common approach involves the catalytic hydrogenation of isophorone. This process typically involves the use of a catalyst such as palladium or platinum under hydrogen gas at elevated temperatures and pressures . The reaction conditions must be carefully controlled to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters allows for efficient large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require the presence of a strong nucleophile and a suitable solvent .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3,3,5-Trimethyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3,5-Trimethyloxolan-2-one involves its interaction with specific molecular targets and pathways. As a lactone, it can participate in ring-opening reactions, forming reactive intermediates that can interact with various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethylcyclohexanone: Another compound with similar structural features but different reactivity and applications.
3,5,5-Trimethyl-2-cyclohexen-1-one: Shares the trimethyl substitution pattern but has a different ring structure and chemical properties.
Uniqueness
3,3,5-Trimethyloxolan-2-one is unique due to its specific ring structure and the presence of three methyl groups, which influence its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
3,3,5-trimethyloxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-4-7(2,3)6(8)9-5/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPSPFFDVITWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)O1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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